![molecular formula C14H14O2 B141619 4-Ethoxy-4'-hydroxybiphenyl CAS No. 127972-27-4](/img/structure/B141619.png)
4-Ethoxy-4'-hydroxybiphenyl
Overview
Description
4-Ethoxy-4’-hydroxybiphenyl is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It is a biphenyl derivative, characterized by the presence of an ethoxy group at the 4-position and a hydroxy group at the 4’-position of the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-4’-hydroxybiphenyl can be synthesized through several methods. One common synthetic route involves the reaction between 4-bromophenol and 4-ethoxyphenylboronic acid . The reaction typically proceeds under palladium-catalyzed Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: Industrial production of 4-Ethoxy-4’-hydroxybiphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-4’-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The ethoxy group can be reduced to an ethyl group under specific conditions.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Formation of 4-ethoxy-4’-quinone.
Reduction: Formation of 4-ethyl-4’-hydroxybiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-Ethoxy-4'-hydroxybiphenyl serves as an intermediate in synthesizing more complex organic molecules. It is also employed as a model compound for studying biphenyl derivatives due to its structural characteristics.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxy group can be oxidized to form ketones/quinones | Potassium permanganate, Chromium trioxide |
Reduction | Ethoxy group can be reduced to ethyl group | Lithium aluminum hydride, Hydrogen gas |
Substitution | Nucleophilic substitution reactions | Sodium methoxide, Sodium ethoxide |
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and antioxidant properties. Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, making this compound a candidate for further investigation in pharmacology.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its interactions at the cellular level suggest it could target specific biological pathways, making it a candidate for drug development aimed at various diseases.
Industry
The unique electronic properties of this compound have led to its use in the production of liquid crystals and organic light-emitting diodes (OLEDs) . These applications leverage the compound's ability to influence electronic behaviors in materials.
Case Study 1: Liquid Crystals
Research conducted by Professor Goran Ungar's team at the University of Sheffield demonstrated the effectiveness of compounds like this compound in developing liquid crystalline materials with enhanced phase behavior. The study focused on molecular organization through diffraction techniques, revealing insights into how such compounds can be utilized in advanced materials science .
Case Study 2: Antioxidant Activity
A study published in a peer-reviewed journal investigated the antioxidant properties of various biphenyl derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 4-Ethoxy-4’-hydroxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The biphenyl core provides a rigid and planar structure, which can facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
4-Hydroxybiphenyl: Lacks the ethoxy group, making it less hydrophobic and potentially less active in certain applications.
4-Ethyl-4’-hydroxybiphenyl: Similar structure but with an ethyl group instead of an ethoxy group, affecting its solubility and reactivity.
4-Methoxy-4’-hydroxybiphenyl: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness: 4-Ethoxy-4’-hydroxybiphenyl is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical and physical properties. The ethoxy group increases its hydrophobicity and potential for interactions with hydrophobic environments, while the hydroxy group allows for hydrogen bonding and increased solubility in polar solvents. These properties make it a versatile compound for various research and industrial applications.
Biological Activity
Overview
4-Ethoxy-4'-hydroxybiphenyl, with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features both an ethoxy group and a hydroxy group, which contribute to its unique chemical properties and biological interactions. Recent studies have focused on its antioxidant, antimicrobial, and potential anticancer activities.
The structural characteristics of this compound allow it to engage in various chemical reactions, including oxidation, reduction, and substitution. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its interaction with cellular targets. The ethoxy group increases lipophilicity, facilitating the compound's penetration into lipid membranes.
Key Reactions
- Oxidation : The hydroxy group can be oxidized to form a ketone or quinone derivative.
- Reduction : The ethoxy group can be converted to an ethyl group under specific conditions.
- Substitution : Both the ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which could help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
There is growing interest in the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, cytotoxicity assays have shown that this compound can significantly reduce cell viability in specific cancer types, indicating its potential as a therapeutic agent .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
-
Antioxidant Activity :
- Study : The compound was tested for its ability to scavenge DPPH radicals.
- Results : It showed a dose-dependent scavenging effect, comparable to known antioxidants.
- : This suggests potential applications in preventing oxidative damage in cells.
-
Antimicrobial Activity :
- Study : Evaluation against Gram-positive and Gram-negative bacteria.
- Results : Exhibited significant inhibition zones, indicating effective antimicrobial properties.
- : Promising candidate for developing new antimicrobial agents.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Hydroxybiphenyl | Lacks ethoxy group | Lower lipophilicity; less active |
4-Methoxy-4'-hydroxybiphenyl | Contains methoxy instead of ethoxy | Different electronic properties |
4-Ethyl-4'-hydroxybiphenyl | Ethyl group instead of ethoxy | Varies in solubility and reactivity |
Properties
IUPAC Name |
4-(4-ethoxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUMZAYQJUCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476222 | |
Record name | 4-Ethoxy-4'-hydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127972-27-4 | |
Record name | 4-Ethoxy-4'-hydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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